5-(4-methoxyphenyl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrazole-3-carboxamide
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Overview
Description
5-(4-methoxyphenyl)-N~3~-[2-(2-pyridyl)ethyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring substituted with a methoxyphenyl group and a pyridylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-N~3~-[2-(2-pyridyl)ethyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrazole.
Introduction of Pyridylethyl Group: The pyridylethyl group can be attached through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a pyridyl ethyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-methoxyphenyl)-N~3~-[2-(2-pyridyl)ethyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The pyridyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br~2~) or nitric acid (HNO~3~).
Major Products Formed
Oxidation: Formation of 5-(4-hydroxyphenyl)-N~3~-[2-(2-pyridyl)ethyl]-1H-pyrazole-3-carboxamide.
Reduction: Formation of 5-(4-methoxyphenyl)-N~3~-[2-(2-pyridyl)ethyl]-1H-pyrazole-3-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
In biological research, 5-(4-methoxyphenyl)-N~3~-[2-(2-pyridyl)ethyl]-1H-pyrazole-3-carboxamide can be used to study enzyme interactions and receptor binding due to its potential bioactivity .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-N~3~-[2-(2-pyridyl)ethyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-hydroxyphenyl)-N~3~-[2-(2-pyridyl)ethyl]-1H-pyrazole-3-carboxamide
- 5-(4-methoxyphenyl)-N~3~-[2-(2-pyridyl)ethyl]-1H-pyrazole-3-amine
- 5-(4-methoxyphenyl)-N~3~-[2-(2-pyridyl)ethyl]-1H-pyrazole-3-carboxylic acid
Uniqueness
The uniqueness of 5-(4-methoxyphenyl)-N~3~-[2-(2-pyridyl)ethyl]-1H-pyrazole-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18N4O2 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-(2-pyridin-2-ylethyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H18N4O2/c1-24-15-7-5-13(6-8-15)16-12-17(22-21-16)18(23)20-11-9-14-4-2-3-10-19-14/h2-8,10,12H,9,11H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
BXKYAIKCUWOMLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCCC3=CC=CC=N3 |
Origin of Product |
United States |
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